REACTION_CXSMILES
|
[CH2:1]1[C:6]2([C:16](=[O:17])[NH:15][C:14](=[O:18])[C:8]3([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)[NH:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].[CH2:21](Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>CO.CN(C=O)C.CCOCC>[CH2:38]([N:15]1[C:16](=[O:17])[C:6]2([CH2:5][CH2:4][CH2:3][CH2:2][CH2:1]2)[NH:7][C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[C:14]1=[O:18])[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC12NC1(CCCCC1)C(NC2=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was transferred to a 300 ml 3-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser with drying tube
|
Type
|
ADDITION
|
Details
|
To the potassium imide salt, under a nitrogen atmosphere, was added 150 ml of dry DMF
|
Type
|
ADDITION
|
Details
|
To the stirred solution was added dropwise a solution of 13.3 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the ether solution washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue, which crystallized
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol yielding 14.3 g
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N1C(C2(NC3(CCCCC3)C1=O)CCCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |